molecular formula C17H15NO4S2 B1426588 Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate CAS No. 1104631-31-3

Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate

Cat. No. B1426588
Key on ui cas rn: 1104631-31-3
M. Wt: 361.4 g/mol
InChI Key: FWKZILRQEFMVRR-UHFFFAOYSA-N
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Patent
US08216547B2

Procedure details

A 12-L 4-neck flask equipped with an overhead mechanical stirrer, N2 inlet/outlet adapter, and thermocouple was charged with DMF (4.9 L), N-(3-methylbenzo[b]thiophen-2-yl)-4-carbomethoxy-benzenesulfonamide (245 g, 0.68 mol) and K2CO3 (112 g, 0.81 mol). 4-Fluoro-3-(trifluoromethyl)benzyl bromide (210 mL, 0.81 mol) was then added drop-wise over 15 min and the resulting mixture was stirred for 18 h at room temperature. The resulting mixture was poured into cold H2O (10 L), stirred for 30 min, to which was then added EtOAc (4 L). The layers were separated and the aqueous phase was extracted with EtOAc (2×1 L). The combined EtOAc layers were washed with brine (1 L), dried over Na2SO4, filtered and evaporated under reduced pressure to yield a residue. The residue was purified using flash column chromatography (SiO2) eluting with heptane-EtOAc to yield N-[4-fluoro-3-(trifluoromethyl)-benzyl]-N-(3-methylbenzo[b]thiophen-2-yl)-4-carbomethoxy-benzenesulfonamide as a white solid. 1H-NMR (DMSO-d6) δ 8.21 (d, 2H), 8.03 (d, 2H), 7.86-7.83 (m, 1H), 7.71-7.63 (m, 3H), 7.45-7.37 (m, 3H), 4.89 (br s, 2H), 3.93 (s, 3H), 1.94 (s, 3H).
Name
Quantity
4.9 L
Type
reactant
Reaction Step One
Quantity
245 g
Type
reactant
Reaction Step One
Name
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 L
Type
solvent
Reaction Step Three
Name
Quantity
10 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C=O)C.[CH3:6][C:7]1[C:8]2[CH:29]=[CH:28][CH:27]=[CH:26][C:9]=2[S:10][C:11]=1[NH:12][S:13]([C:16]1[CH:21]=[CH:20][C:19]([C:22]([O:24][CH3:25])=[O:23])=[CH:18][CH:17]=1)(=[O:15])=[O:14].C([O-])([O-])=O.[K+].[K+].[F:36][C:37]1[CH:44]=[CH:43][C:40]([CH2:41]Br)=[CH:39][C:38]=1[C:45]([F:48])([F:47])[F:46]>CCOC(C)=O.O>[F:36][C:37]1[CH:44]=[CH:43][C:40]([CH2:41][N:12]([C:11]2[S:10][C:9]3[CH:26]=[CH:27][CH:28]=[CH:29][C:8]=3[C:7]=2[CH3:6])[S:13]([C:16]2[CH:17]=[CH:18][C:19]([C:22]([O:24][CH3:25])=[O:23])=[CH:20][CH:21]=2)(=[O:15])=[O:14])=[CH:39][C:38]=1[C:45]([F:46])([F:47])[F:48] |f:2.3.4|

Inputs

Step One
Name
Quantity
4.9 L
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
245 g
Type
reactant
Smiles
CC=1C2=C(SC1NS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)C=CC=C2
Name
Quantity
112 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
210 mL
Type
reactant
Smiles
FC1=C(C=C(CBr)C=C1)C(F)(F)F
Step Three
Name
Quantity
4 L
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
10 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 18 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 12-L 4-neck flask equipped with an overhead mechanical stirrer, N2 inlet/outlet adapter
STIRRING
Type
STIRRING
Details
stirred for 30 min, to which
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc (2×1 L)
WASH
Type
WASH
Details
The combined EtOAc layers were washed with brine (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a residue
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
eluting with heptane-EtOAc

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=C(C=C(CN(S(=O)(=O)C2=CC=C(C=C2)C(=O)OC)C2=C(C3=C(S2)C=CC=C3)C)C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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